4-Bromo-2-isopropylbenzoyl chloride
Description
4-Bromo-2-isopropylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with a bromine atom at the para position (C4) and an isopropyl group at the ortho position (C2). This compound is highly reactive due to the electron-withdrawing nature of the benzoyl chloride group (-COCl), which facilitates nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C10H10BrClO |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-bromo-2-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C10H10BrClO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3 |
InChI Key |
URZNOQJDNXAWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the isopropyl group onto the benzene ring (alkylation),
- Bromination at the para position relative to the isopropyl substituent,
- Conversion of the corresponding benzoic acid or derivative to the benzoyl chloride.
Alkylation and Bromination Steps
A relevant method for preparing the isopropyl-substituted aromatic intermediate involves Friedel-Crafts alkylation of benzene or a substituted benzene with propylene using aluminum chloride as a catalyst, yielding isopropylbenzene derivatives. For example, the alkylation of benzene with propylene under controlled conditions produces isopropylbenzene, which can be further brominated.
One patent describes a process where sodium bromide, isopropanol, water, and a catalyst are combined, and concentrated sulfuric acid is added dropwise at temperatures below 30 °C to synthesize 2-bromopropane, a key intermediate for further aromatic substitution reactions. The brominated isopropylbenzene is then obtained by reacting 2-bromopropane with chlorotoluene derivatives under pressurized stirring at 0.7–0.8 MPa for 20–30 minutes, yielding 2-bromo-4-chloro-1-isopropylbenzene mixtures with strong pesticidal properties.
Conversion to Benzoyl Chloride
The conversion of the corresponding 4-bromo-2-isopropylbenzoic acid to this compound is most commonly achieved using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in an inert solvent such as dichloromethane at room temperature.
A closely related example is the synthesis of 4-bromo-2-methylbenzoyl chloride from 4-bromo-2-methylbenzoic acid, where oxalyl chloride and DMF in dichloromethane react for approximately 9 hours at 20 °C to give yields up to 95%. This method is directly applicable to the isopropyl analogue due to the similarity in chemical behavior.
Detailed Synthetic Procedure Example
Reaction Mechanisms and Conditions
- Alkylation: The electrophilic propylene reacts with benzene under Lewis acid catalysis (AlCl3), forming the isopropylbenzene via carbocation intermediates.
- Bromination: Electrophilic aromatic substitution introduces bromine at the para position relative to the isopropyl group.
- Acyl chloride formation: Oxalyl chloride reacts with the carboxylic acid group, activated by DMF, to form the acyl chloride with evolution of CO and CO2 gases.
Temperature control is critical throughout to avoid side reactions such as polyalkylation or over-bromination. The use of DMF catalysis in acyl chloride formation improves reaction rates and yields.
Comparative Analysis of Preparation Routes
Summary Table of Key Data
Final Remarks
The preparation of this compound is well-established through classical aromatic substitution and acyl chloride synthesis methods. The key to high yield and purity lies in the controlled alkylation and bromination steps, followed by efficient conversion of the acid to the acid chloride using oxalyl chloride and DMF catalysis. These methods are supported by multiple patents and chemical literature, ensuring their reliability and reproducibility for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-Bromo-2-isopropylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of biologically active molecules. It may also be used in the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropylbenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 4-bromo-2-isopropylbenzoyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| This compound | - | C₁₀H₁₀BrClO | ~261.35 (calculated) | 4-Br, 2-isopropyl | Benzoyl chloride (-COCl) |
| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | 4-Br | Benzoyl chloride (-COCl) |
| 2-Bromo-4-fluorobenzylamine HCl | 289038-14-8 | C₇H₈BrClFN | 248.50 | 2-Br, 4-F | Benzylamine hydrochloride |
| 4-(4-Bromo-2-isopropylphenoxy)piperidine HCl | 1220032-72-3 | C₁₄H₂₁BrClNO | 334.68 | 4-Br, 2-isopropyl | Piperidine hydrochloride |
Key Observations:
- Steric Effects : The isopropyl group in this compound increases steric hindrance compared to 4-bromobenzoyl chloride, which may reduce reaction rates in nucleophilic substitutions .
- Electronic Effects : Bromine at C4 deactivates the benzene ring, directing EAS to the meta position. Fluorine in 2-bromo-4-fluorobenzylamine HCl () exerts a stronger electron-withdrawing effect, altering reactivity patterns .
- Functional Group Diversity: The benzoyl chloride group enables acylation reactions, whereas the piperidine group in 4-(4-bromo-2-isopropylphenoxy)piperidine HCl () suggests use as a pharmaceutical intermediate, highlighting how functional groups dictate application scope .
Research Findings and Technical Insights
- Quality Control : The synthesis of 2-bromo-4-fluorobenzylamine HCl () highlights the importance of technical flow optimization and environmental compliance, applicable to manufacturing the target compound.
Biological Activity
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrClO |
| Molecular Weight | 251.64 g/mol |
| IUPAC Name | 4-Bromo-2-isopropylbenzoyl chloride |
| CAS Number | 175204-66-5 |
The biological activity of this compound is likely mediated through its reactive carbonyl group, which can engage in nucleophilic reactions. This characteristic allows it to interact with various biological molecules, potentially influencing enzymatic activities or protein interactions.
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit certain enzymes by binding to active sites or altering enzyme conformation.
- Protein Binding: The presence of halogen substituents (like bromine) can enhance binding affinity to proteins, which may lead to altered biological responses.
Case Studies and Research Findings
While direct studies on this compound are sparse, several investigations into structurally related compounds provide insights:
-
Antimicrobial Activity: Certain benzoyl chlorides have demonstrated antimicrobial properties. For instance, compounds with similar aryl groups have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Case Study: A study on benzoyl derivatives indicated that modifications at the para position significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Cytotoxic Effects: Related compounds have been evaluated for cytotoxicity against cancer cell lines. For example, benzoyl derivatives exhibited selective cytotoxicity towards breast cancer cells, indicating a potential pathway for therapeutic development.
- Case Study: Research highlighted that certain benzoyl chlorides induced apoptosis in cancer cell lines through the activation of caspase pathways .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | Activity Type | Notes |
|---|---|---|
| 4-Bromoacetophenone | Antimicrobial | Effective against Gram-positive bacteria . |
| Benzoyl chloride | Cytotoxic | Induces apoptosis in various cancer cell lines . |
| 4-Methylbenzoyl chloride | Enzyme inhibitor | Inhibits specific kinases involved in cancer progression . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
